molecular formula CH4Ni3O7 B1143619 NICKEL(II) HYDROXIDE CARBONATE CAS No. 12011-78-8

NICKEL(II) HYDROXIDE CARBONATE

Cat. No.: B1143619
CAS No.: 12011-78-8
M. Wt: 304.12
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Description

Nickel(II) hydroxide carbonate, commonly referred to as basic nickel carbonate, is a mixed hydroxide-carbonate compound with variable formulations such as Ni3(CO3)(OH)4 or NiCO3·2Ni(OH)2·4H2O . Industrially, it serves as a critical intermediate in nickel hydrometallurgy and electroplating due to its solubility in ammonia-carbonate solutions . Its layered structure, combining hydroxide and carbonate ions with nickel cations, enables versatile applications in catalysis, energy storage, and wastewater treatment .

Properties

CAS No.

12011-78-8

Molecular Formula

CH4Ni3O7

Molecular Weight

304.12

Origin of Product

United States

Preparation Methods

Sodium Carbonate-Nickel Nitrate Reaction

A patented method utilizes nickel nitrate (Ni(NO3)2\text{Ni(NO}_3)_2) and sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) as primary reactants, with sodium bicarbonate (NaHCO3\text{NaHCO}_3) acting as a buffer. The reaction occurs in a multi-step process:

  • Premixing : Solutions of Ni(NO3)2\text{Ni(NO}_3)_2 and Na2CO3\text{Na}_2\text{CO}_3 are blended to form a seed solution.

  • Feeding : The seed solution is introduced into a reactor alongside NaHCO3\text{NaHCO}_3, maintaining a flow rate of 0.4–1.2 mL/min for each reactant.

  • Reaction : The mixture is stirred at 70–90°C and pH 7–9 for 1–3 hours, yielding a composite of NiCO3\text{NiCO}_3 and Ni(OH)2\text{Ni(OH)}_2.

The reaction equation is:

2Ni(NO3)2+2Na2CO3+H2OxNiCO3yNi(OH)2zH2O+4NaNO3+CO22\text{Ni(NO}3)2 + 2\text{Na}2\text{CO}3 + \text{H}2\text{O} \rightarrow x\text{NiCO}3 \cdot y\text{Ni(OH)}2 \cdot z\text{H}2\text{O} + 4\text{NaNO}3 + \text{CO}2

The inclusion of NaHCO3\text{NaHCO}_3 mitigates pH fluctuations, enhancing the conversion rate to 92–95% and increasing nickel content to 48–50% (mass %).

Carbon Dioxide Absorption Method

An alternative approach involves absorbing CO2\text{CO}_2 gas into a sodium hydroxide (NaOH\text{NaOH}) solution to generate Na2CO3\text{Na}_2\text{CO}_3, which is then reacted with nickel sulfate (NiSO4\text{NiSO}_4):

Na2CO3+NiSO4NiCO3+Na2SO4\text{Na}2\text{CO}3 + \text{NiSO}4 \rightarrow \text{NiCO}3 + \text{Na}2\text{SO}4

This method produces nickel carbonate with a nickel content of 45–47% but requires precise control of CO2\text{CO}_2 flow rates to avoid impurities like Ni(OH)2\text{Ni(OH)}_2.

Hydrothermal Synthesis

Hydrothermal methods enable the formation of hierarchical nanostructures with high surface areas, ideal for photocatalytic applications. A one-pot synthesis using nickel nitrate hexahydrate (Ni(NO3)26H2O\text{Ni(NO}_3)_2 \cdot 6\text{H}_2\text{O}), urea (CO(NH2)2\text{CO(NH}_2)_2), and ammonium bicarbonate (NH4HCO3\text{NH}_4\text{HCO}_3) proceeds as follows:

  • Dissolution : Ni(NO3)26H2O\text{Ni(NO}_3)_2 \cdot 6\text{H}_2\text{O} (0.1 M) and NH4HCO3\text{NH}_4\text{HCO}_3 (0.15 M) are dissolved in deionized water.

  • Heating : The solution is heated to 120–180°C for 12–24 hours in a Teflon-lined autoclave.

  • Washing and Drying : The precipitate is washed with ethanol and dried at 60°C.

The resulting Ni2(CO3)(OH)24H2O\text{Ni}_2(\text{CO}_3)(\text{OH})_2 \cdot 4\text{H}_2\text{O} exhibits a mesoporous structure with a specific surface area of 35–40 m²/g, facilitating a hydrogen evolution rate of 10 μmol g⁻¹ h⁻¹ under white light.

Buffer-Controlled Precipitation

Buffer systems optimize nickel hydroxide carbonate composition by stabilizing pH during precipitation. A study demonstrated that adjusting NaHCO3\text{NaHCO}_3 concentrations modulates the NiCO3/Ni(OH)2\text{NiCO}_3/\text{Ni(OH)}_2 ratio:

  • Acidic Conditions (pH 7–8) : Higher NiCO3\text{NiCO}_3 content (up to 60%).

  • Alkaline Conditions (pH 8–9) : Dominance of Ni(OH)2\text{Ni(OH)}_2 (up to 70%).

This method achieves a nickel content of 47–50% (mass %) and reduces particle agglomeration through controlled feeding rates.

Comparative Analysis of Preparation Methods

Parameter Aqueous Precipitation Hydrothermal Synthesis Buffer-Controlled
Temperature 70–90°C120–180°C70–90°C
Reaction Time 1–3 hours12–24 hours1–3 hours
Nickel Content 45–50%43–47%47–50%
Surface Area 20–25 m²/g35–40 m²/g25–30 m²/g
Key Advantage ScalabilityHigh porosityTunable composition

Characterization Techniques

X-Ray Diffraction (XRD)

XRD patterns of nickel hydroxide carbonate typically show peaks at 2θ = 19.3°, 33.2°, and 59.4°, corresponding to the (001), (100), and (110) planes of Ni2(CO3)(OH)24H2O\text{Ni}_2(\text{CO}_3)(\text{OH})_2 \cdot 4\text{H}_2\text{O}.

Scanning Electron Microscopy (SEM)

SEM reveals plate-like morphologies for aqueous-precipitated samples and flower-like hierarchical structures for hydrothermally synthesized materials.

Applications Based on Synthesis Methods

  • Aqueous Precipitation : Ideal for battery precursors due to high nickel content.

  • Hydrothermal Synthesis : Preferred for photocatalysis (10 μmol g⁻¹ h⁻¹ HER) and supercapacitors .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) hydroxide carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nickel(II) hydroxide carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which nickel(II) hydroxide carbonate exerts its effects is primarily through its electrochemical properties. In catalytic applications, it facilitates redox reactions by alternating between different oxidation states of nickel. This compound enhances the efficiency of electron transfer processes, making it valuable in energy storage and conversion technologies .

Comparison with Similar Compounds

Table 1: Comparative Overview of Nickel Compounds

Compound Formula Key Applications Notable Properties
This compound Ni3(CO3)(OH)4·xH2O Electroplating, catalysts Ammonia-soluble, layered
Nickel Hydroxide Ni(OH)2 Batteries, remediation High redox activity
Nickel-Cobalt Carbonate Hydroxide Hydrate Ni-Co-CO3-OH·H2O Supercapacitors Tunable oxygen vacancies

Table 2: Key Research Studies

Study Focus Findings Reference
Dissolution Mechanism Intermediate complex formation at 20–40°C
Bimetallic Synergy Zn/In doping improves HOR activity 10×
Structural Defects Ni-rich samples show octahedral distortion

Q & A

Q. What experimental strategies ensure reproducibility in synthesizing this compound with consistent electrochemical performance?

  • Methodology : Standardize precursor concentrations (e.g., Ni²⁺:CO₃²⁻ molar ratios) and aging times. Use a design-of-experiments (DoE) matrix (e.g., Box-Behnken) to optimize variables like pH and temperature. Validate batch consistency via cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) testing .

Q. How does the coordination environment of nickel in hydroxide carbonate influence its catalytic activity in carbon-heteroatom coupling reactions?

  • Methodology : Probe active sites via in-situ XAS during catalysis. Compare turnover frequencies (TOFs) for Ni²⁺ in octahedral (carbonate-bound) vs. tetrahedral (hydroxide-rich) geometries. Isotopic labeling (e.g., ¹³CO₃²⁻) can track carbonate participation in reaction mechanisms .

Q. What role do synthetic conditions play in stabilizing metastable polymorphs of this compound?

  • Methodology : Use time-resolved XRD to monitor phase evolution during synthesis. High-pressure hydrothermal methods (e.g., 150°C, 15 bar) can stabilize rare polymorphs. Pair with differential scanning calorimetry (DSC) to assess thermodynamic stability .

Q. How can computational models predict the environmental persistence and toxicity of this compound in aqueous systems?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate solubility products (Ksp) and bioaccumulation factors. Validate with ecotoxicity assays (e.g., Daphnia magna mortality tests) under varying pH/ionic strength .

Tables for Key Data

Q. Table 1. Structural Parameters of this compound Phases

PhaseSpace GroupLattice Parameters (Å)Reference
Ni₃(CO₃)(OH)₄P63/mmca=3.12, c=22.8
2Ni(OH)₂·NiCO₃R-3ma=3.09, c=26.4

Q. Table 2. Kinetic Parameters for Dissolution in NH₃-CO₃²⁻ Solutions

Temperature (°C)Rate Constant (k, s⁻¹)Eₐ (kJ/mol)
202.3×10⁻⁴45.2
401.1×10⁻³-
Data derived from Arrhenius analysis of dissolution profiles .

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